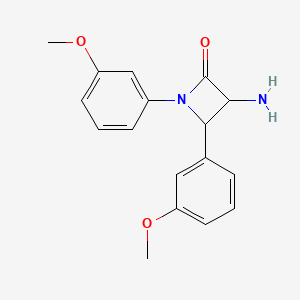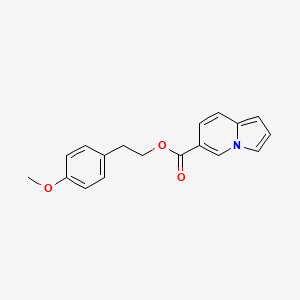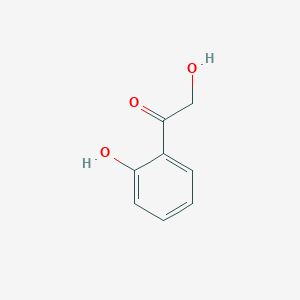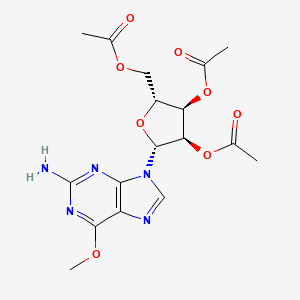
3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with an amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the azetidinone ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for its anticancer properties, particularly in breast cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial cell wall synthesis, similar to other β-lactam antibiotics. In anticancer applications, it acts as a tubulin-targeting agent, disrupting microtubule dynamics and inhibiting cell division .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Comparison: Compared to these similar compounds, 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one is unique due to its amino group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active molecules .
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
3-amino-1,4-bis(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-7-3-5-11(9-13)16-15(18)17(20)19(16)12-6-4-8-14(10-12)22-2/h3-10,15-16H,18H2,1-2H3 |
InChI-Schlüssel |
AHZUWXRMCSFCAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC(=CC=C3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)




